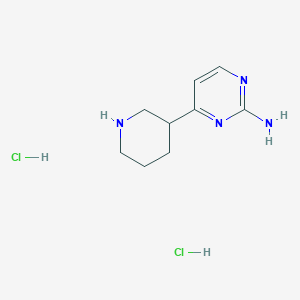

4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride

Description

Properties

IUPAC Name |

4-piperidin-3-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7;;/h3,5,7,11H,1-2,4,6H2,(H2,10,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLPKGMNDUFYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC(=NC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis of this compound typically involves three main stages:

- Formation of the Piperidine Ring

- Attachment of the Pyrimidine Moiety

- Conversion to the Dihydrochloride Salt

Each stage requires specific reagents, catalysts, and reaction conditions to optimize yield and purity.

Formation of the Piperidine Ring

The piperidine ring, a saturated six-membered nitrogen heterocycle, is commonly synthesized via catalytic hydrogenation of pyridine derivatives. Catalysts employed include:

| Catalyst Type | Description | Reference |

|---|---|---|

| Cobalt-based | Efficient hydrogenation under mild conditions | |

| Ruthenium-based | High selectivity and activity | |

| Nickel-based | Cost-effective, widely used in industry |

Hydrogenation is conducted under controlled pressure and temperature to reduce the aromatic pyridine ring to piperidine without over-reduction or side reactions.

Attachment of the Pyrimidine Moiety

The pyrimidine ring is introduced through nucleophilic substitution reactions, where the piperidine derivative acts as a nucleophile attacking a suitable pyrimidine precursor, typically a halogenated pyrimidine, under basic conditions.

-

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Base: Strong bases like potassium carbonate or sodium hydride to deprotonate the amine group and facilitate nucleophilic attack

- Temperature: Elevated temperatures (60–120 °C) to drive the substitution

-

The nucleophilic amine group of the piperidine attacks the electrophilic carbon on the pyrimidine ring bearing a leaving group (e.g., chlorine), resulting in substitution and formation of the 4-(piperidin-3-yl)pyrimidin-2-amine core.

Formation of the Dihydrochloride Salt

The free base 4-(Piperidin-3-yl)pyrimidin-2-amine is converted into its dihydrochloride salt by treatment with hydrochloric acid. This step enhances the compound's:

- Solubility in aqueous media

- Chemical stability

- Handling properties for further applications

- Solvent: Ethanol or water

- Acid: Concentrated hydrochloric acid (HCl)

- Temperature: Ambient to mild heating (25–50 °C)

The resulting dihydrochloride salt precipitates out and can be purified by recrystallization.

Detailed Reaction Conditions and Catalysts

| Step | Reagents/Catalysts | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Piperidine ring formation | H2 gas, Co/Ru/Ni nanocatalysts | Ethanol, Methanol | Room temp to 100°C | Hydrogenation under pressure |

| Pyrimidine attachment | Piperidine derivative, halopyrimidine, Base (K2CO3, NaH) | DMF, DMSO | 60–120 °C | Nucleophilic aromatic substitution |

| Salt formation | HCl (conc.) | Water, Ethanol | 25–50 °C | Acid-base reaction to form salt |

Research Findings and Optimization

Catalyst Efficiency: Ruthenium and cobalt nanocatalysts provide higher selectivity and conversion rates in piperidine ring hydrogenation compared to traditional catalysts, reducing reaction times and by-products.

Nucleophilic Substitution: Using polar aprotic solvents and strong bases improves the nucleophilicity of the amine and facilitates higher yields of the pyrimidine-substituted product.

Salt Formation: The dihydrochloride salt form exhibits improved solubility and stability, which is critical for downstream pharmaceutical applications.

Alternative Reduction Methods: For related intermediates, reductions using palladium on carbon under hydrogen atmosphere or Raney nickel have been reported, with varying efficiencies and reaction times. However, these are more relevant to closely related compounds and intermediates in the synthesis of kinase inhibitors than to the direct preparation of this compound.

Summary Table of Preparation Methods

| Preparation Stage | Method/Reaction Type | Key Reagents/Catalysts | Typical Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1. Piperidine ring formation | Catalytic hydrogenation | H2 gas, Co/Ru/Ni nanocatalysts | Ethanol, RT to 100 °C, H2 pressure | Saturated piperidine ring formed |

| 2. Pyrimidine attachment | Nucleophilic aromatic substitution | Piperidine derivative, halopyrimidine, K2CO3 or NaH | DMF or DMSO, 60–120 °C | Formation of 4-(piperidin-3-yl)pyrimidin-2-amine |

| 3. Salt formation | Acid-base reaction | Concentrated HCl | Water or ethanol, 25–50 °C | Formation of dihydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: N-oxides

Reduction: Reduced amine derivatives

Substitution: Substituted amine derivatives

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

- Drug Development: The compound serves as a lead structure for developing novel PKB inhibitors that may have therapeutic applications in cancer treatment. Its ability to modulate signaling pathways associated with tumor growth makes it a candidate for further investigation in oncology .

2. Biochemical Research:

- Cell Signaling Studies: Researchers utilize 4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride to study the PI3K-Akt-mTOR signaling pathway. By inhibiting PKB, scientists can elucidate the role of this pathway in various diseases, including cancer and metabolic disorders .

3. Pharmacology:

- Therapeutic Potential: The compound has shown promise in preclinical models for its ability to inhibit tumor growth in human xenografts . Its pharmacokinetic properties are being studied to improve oral bioavailability and therapeutic efficacy.

4. Chemical Synthesis:

- Synthetic Intermediates: As a versatile building block, it is used in synthesizing more complex molecules within medicinal chemistry. Its reactivity allows for various chemical transformations, including oxidation and substitution reactions .

Case Studies

Case Study 1: Inhibition of Tumor Growth

Research demonstrated that this compound significantly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses. This study highlighted the compound's potential as an anticancer agent by targeting the PKB pathway .

Case Study 2: Modulation of Cell Signaling

In vitro studies indicated that the compound effectively modulated biomarkers associated with PKB signaling in various cancer cell lines. These findings suggest its utility as a tool for probing cellular mechanisms and understanding cancer biology .

Mechanism of Action

The mechanism of action of 4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to modulation of biological pathways. For example, it has been shown to inhibit protein kinase B (PKB), which plays a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The table below highlights key structural analogs and their differences:

| Compound Name | Core Structure | Substituents/Modifications | Salt Form | CAS Number | Similarity Score* |

|---|---|---|---|---|---|

| 4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride | Pyrimidine + piperidine | -NH₂ at pyrimidine C2; piperidine at C4 | Dihydrochloride | 2044704-96-1 | Reference |

| N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride | Pyrimidine + piperidine | -NH-(piperidin-3-yl) at pyrimidine C2 | Hydrochloride | 1185312-44-0 | 0.82 |

| 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride | Pyrimidine + piperidine | Pyrimidine at piperidine N1; -NH₂ at C4 | Dihydrochloride | 1179369-48-2 | 0.81 |

| 4-(4-Cyclopropyl-2-(piperidin-4-yl)thiazol-5-yl)-N-(2-methylpyridin-4-yl)pyrimidin-2-amine dihydrochloride | Pyrimidine + thiazole + piperidine | Thiazole linker; cyclopropyl group | Dihydrochloride | Not provided | N/A |

*Similarity scores based on structural and functional overlap from computational analyses .

Key Structural Differences:

- Position of Piperidine Attachment: The target compound has piperidine at pyrimidine C4, whereas N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride attaches piperidine via an amino group at C2 .

- Linker Groups : Analogues like the thiazole-containing compound () incorporate additional heterocycles, altering pharmacokinetic properties .

Pharmacological Activity Comparison

Insights:

Physicochemical Properties

Biological Activity

4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth review of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with a piperidine substituent, which is crucial for its biological interactions. The dihydrochloride form enhances its solubility and stability, facilitating its use in various biological assays.

This compound exerts its effects primarily through interactions with specific molecular targets, such as receptors and enzymes. The compound has been shown to modulate signaling pathways associated with various diseases, including cancer and metabolic disorders.

Key Mechanisms:

- Kinase Inhibition : The compound has demonstrated inhibitory effects on specific kinases involved in cellular signaling pathways, particularly those related to cancer proliferation.

- Receptor Modulation : It interacts with G protein-coupled receptors (GPCRs), influencing downstream signaling cascades that affect cellular metabolism and growth.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer Properties | Exhibits potent inhibition of tumor cell proliferation in vitro and in vivo models. |

| Metabolic Regulation | Modulates insulin secretion and glucose metabolism, showing potential for type 2 diabetes treatment. |

| Neuroprotective Effects | Investigated for potential benefits in neurodegenerative diseases due to its interaction with neural receptors. |

Case Studies

- Anticancer Efficacy : A study investigated the effect of this compound on human tumor xenografts in mice. Results indicated significant tumor size reduction at well-tolerated doses, suggesting its potential as a therapeutic agent against various cancers .

- Diabetes Management : Research highlighted the compound's ability to enhance glucose-dependent insulin secretion in preclinical models, indicating its role as a candidate for diabetes management . The IC50 values for insulin modulation were notably low, demonstrating high potency.

- Neuroprotective Studies : In vitro assays showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Studies indicate that the compound has favorable absorption characteristics but may exhibit variable metabolic stability depending on structural modifications .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride in laboratory settings?

- Answer : Follow standard safety measures for amine hydrochlorides:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, rinse immediately with water for ≥15 minutes; for eye exposure, flush with saline solution and seek medical attention .

- Storage : Keep in a cool, dry place away from oxidizers and acids to prevent hazardous reactions .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Verify molecular structure via - and -NMR peaks (e.g., piperidine ring protons at δ 1.5–2.5 ppm; pyrimidine protons at δ 8.0–9.0 ppm) .

- HPLC : Assess purity (>98%) using a C18 column with a methanol/water mobile phase (retention time ~6–8 minutes) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~257.1 Da) .

Q. What are the common synthetic routes for preparing this compound, and what are their respective yields?

- Answer : Two primary methods:

- Mannich Reaction : React piperidin-3-amine with 2-aminopyrimidine derivatives under acidic conditions (yields 75–85%) .

- Reductive Amination : Reduce Schiff base intermediates (e.g., 4-pyrimidine carbaldehyde + piperidin-3-amine) using NaBH in methanol (yields 80–90%) .

Advanced Research Questions

Q. What experimental design strategies are optimal for studying the reaction kinetics of this compound in nucleophilic substitution reactions?

- Answer : Apply factorial design to optimize variables (temperature, solvent polarity, catalyst loading):

- Use a 2 factorial matrix to screen interactions (e.g., DMF vs. THF; 25°C vs. 60°C) .

- Monitor reaction progress via in-situ IR spectroscopy (e.g., C-N bond formation at ~1650 cm) .

- Analyze rate constants using pseudo-first-order kinetics under excess nucleophile conditions .

Q. How can computational methods like quantum chemical calculations enhance the synthesis pathway design for derivatives of this compound?

- Answer : Leverage density functional theory (DFT) :

- Simulate transition states (e.g., B3LYP/6-31G* level) to identify energy barriers in cyclization steps .

- Predict regioselectivity in pyrimidine functionalization using Fukui indices .

- Validate computational results with experimental yields (e.g., ΔG < 20 kcal/mol correlates with >70% yield) .

Q. How should researchers address discrepancies in biological activity data observed for this compound across different assay conditions?

- Answer : Conduct systematic validation :

- Assay Reproducibility : Test cytotoxicity (e.g., IC) in multiple cell lines (e.g., HEK293 vs. HeLa) under standardized conditions .

- Metabolite Interference : Use LC-MS to rule out degradation products (e.g., piperidine ring oxidation) .

- Receptor Binding Studies : Compare binding affinities (K) via SPR or ITC to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.